Sodium3-fluoro-4-methylbenzoate
Description
Sodium 3-fluoro-4-methylbenzoate is the sodium salt of 3-fluoro-4-methylbenzoic acid. Its structure consists of a benzoate core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, with a sodium counterion. This compound is primarily utilized in pharmaceutical and agrochemical research due to its balanced solubility (enhanced by the ionic sodium group) and stability imparted by the fluorine and methyl substituents.
Properties
CAS No. |
1805805-74-6 |
|---|---|
Molecular Formula |
C8H6FNaO2 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;3-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C8H7FO2.Na/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
SFBRRDNGCBUFHX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium3-fluoro-4-methylbenzoate typically involves the neutralization of 3-fluoro-4-methylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide to form the sodium salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxyl group, and the benzoate can undergo reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group would yield 3-methoxy-4-methylbenzoate.
Oxidation: Oxidation of the methyl group results in 3-fluoro-4-carboxybenzoate.
Scientific Research Applications
Sodium3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or substrate for enzymes that metabolize benzoate derivatives. The presence of the fluorine atom can enhance its binding affinity and specificity for certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluoro-Methylbenzoates
The positional arrangement of fluorine and methyl groups on the benzene ring significantly impacts physicochemical properties. Key isomers include:
| Compound | Substituent Positions | pKa* | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| Sodium 3-fluoro-4-methylbenzoate | 3-F, 4-CH₃ | ~2.8 | High | Pharmaceuticals |
| Sodium 4-fluoro-3-methylbenzoate | 4-F, 3-CH₃ | ~3.1 | Moderate | Agrochemical intermediates |
| Sodium 3-fluoro-5-methylbenzoate | 3-F, 5-CH₃ | ~2.9 | High | Polymer additives |
| Sodium 2-fluoro-5-methylbenzoate | 2-F, 5-CH₃ | ~2.5 | Low | Specialty chemicals |
*Estimated pKa values based on substituent effects: Ortho-substituents lower pKa more than para due to increased acidity.
Key Observations :
- Sodium 3-fluoro-4-methylbenzoate exhibits higher solubility than its 4-fluoro-3-methyl isomer due to reduced steric hindrance in the para-methyl configuration .
- The 2-fluoro-5-methyl isomer has the lowest solubility, likely due to intramolecular hydrogen bonding between fluorine and the carboxylate group.
Functional Group Variants
a) Ester Derivatives (Methyl Benzoates)
Methyl esters of fluoro-methylbenzoates, such as methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9), lack ionic solubility but offer enhanced lipophilicity for membrane permeability in drug delivery. For example, this compound’s methoxyphenyl group broadens its application in kinase inhibitor synthesis .
b) Sulfonylurea Derivatives
Compounds like metsulfuron methyl ester (a triazine-linked sulfonylurea) demonstrate agrochemical utility, contrasting with Sodium 3-fluoro-4-methylbenzoate’s pharmaceutical focus. The sulfonylurea group introduces herbicidal activity, absent in the sodium salt .
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